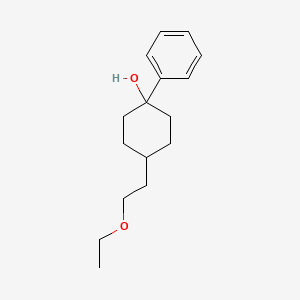
4-(2-Ethoxyethyl)-1-phenylcyclohexanol
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It may include details about its functional groups, stereochemistry, and conformation.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes. It may include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound. It may include its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Synthesis and Building Blocks for Further Chemical Reactions
4-(2-Ethoxyethyl)-1-phenylcyclohexanol and its derivatives are often used in the synthesis of more complex chemical structures. For example, the synthesis of 4-silacyclohexanones and (4-silacyclohexan-1-yl)amines, which are derived from similar compounds, represents a method for creating versatile building blocks for further chemical synthesis (Fischer, Burschka, & Tacke, 2014).
Molecular Structure and Conformation Studies
Studies on compounds like ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, which have structural similarities, focus on their molecular conformation and bonding. These studies are crucial for understanding the physical and chemical properties of the molecules (Hernández-Ortega, Jiménez-Cruz, Ríos-Olivares, & Rubio-Arroyo, 2001).
Stereoselective Synthesis
Research in stereoselective synthesis, like the reduction of substituted cyclohexanones, provides insights into creating specific molecular configurations. These studies are significant in the development of pharmaceuticals and other specialized chemicals (Nishiyama, Park, & Itoh, 1992).
Ring-Opening Polymerization
The synthesis and polymerization of cyclic esters, including derivatives of cyclohexanone, are essential for creating hydrophilic aliphatic polyesters. This research is particularly relevant in material science for developing new polymers (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Catalytic Activity in Oxidation Reactions
Research on novel phthalocyanine complexes shows their catalytic activity in the oxidation of compounds like cyclohexene. Such studies are vital for understanding catalytic processes in organic chemistry (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Volumetric Properties in Binary Mixtures
Investigations into the molecular interactions of cyclohexane with compounds like 2-ethoxyethanol contribute to the understanding of solubility and mixture properties, which is crucial in various industrial and pharmaceutical applications (Durgabhavani, Kavitha, Narendra, Srilakshmi, & Ratnakar, 2019).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound and the hazards it may pose. It may include its toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions or applications for the compound. It may include potential uses, modifications, or areas of interest for future study.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “4-(2-Ethoxyethyl)-1-phenylcyclohexanol”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to a chemist or a chemical engineer if you need more detailed information. They might be able to help guide your research or provide more specific information about this compound.
特性
IUPAC Name |
4-(2-ethoxyethyl)-1-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-18-13-10-14-8-11-16(17,12-9-14)15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBKJLGFHMIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethyl)-1-phenylcyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1396319.png)
![[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1396320.png)
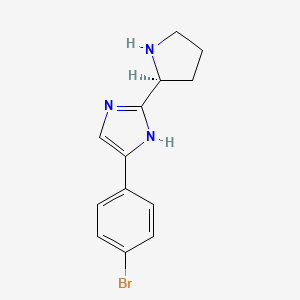
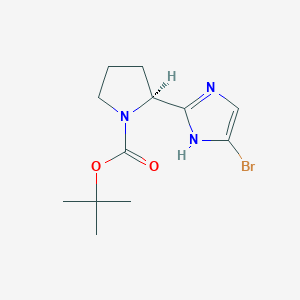
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)
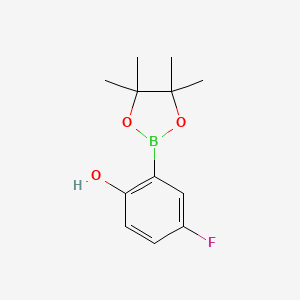
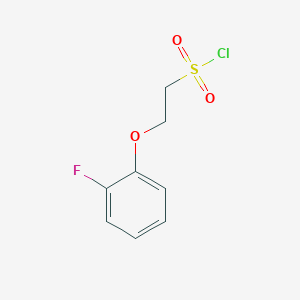
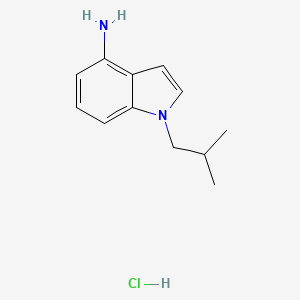
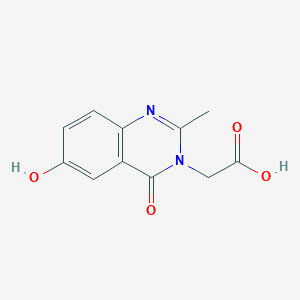
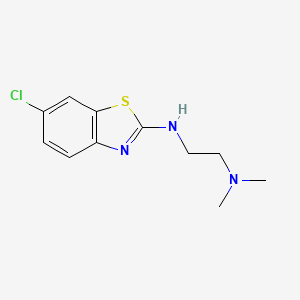
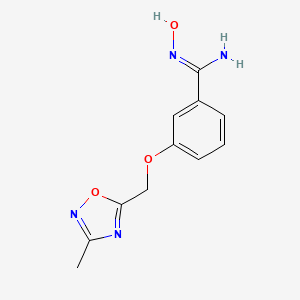
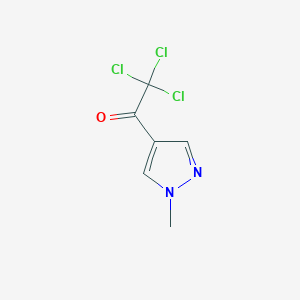
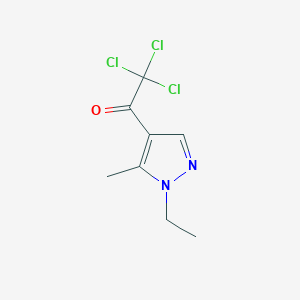
![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)